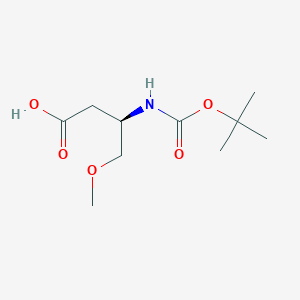

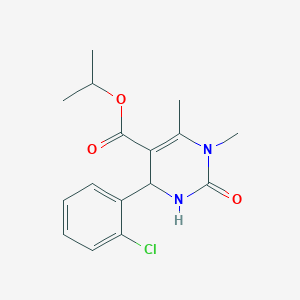

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

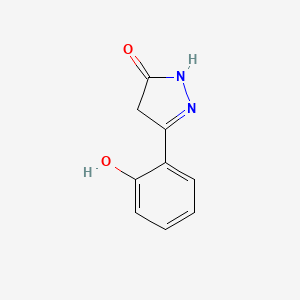

The compound 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a chemically synthesized molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, as well as methods of synthesis that could be relevant.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex molecules with potential biological activities. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves the creation of molecules that show strong inhibition of calcium mobilization in cells, indicating potential as therapeutic agents . Similarly, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provides a methodological framework that could be adapted for the synthesis of the compound . The use of chlorinating reagents, as described in the synthesis of N-chloro-N-methoxybenzenesulfonamide, could be a crucial step in the synthesis of the chlorinated moiety present in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using various analytical techniques such as FT-IR, UV-Vis, NMR, MS, elemental analysis, and X-ray diffraction. For example, the crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone was elucidated and found to belong to the orthorhombic system, with specific cell parameters and dihedral angles indicating the orientation of phenyl rings nearly perpendicular to the planar furanone . This level of structural detail is essential for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactivity of similar structures. The chlorinating reagent N-chloro-N-methoxybenzenesulfonamide has been used to chlorinate a variety of substrates, including phenols and heteroarenes, which suggests that the chloro and methoxybenzenesulfonamide groups in the target compound may also be reactive and could participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxy and chloro substituents, as well as the furan and thiomorpholine rings. The density and crystallography data provided for 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone offer a glimpse into the solid-state properties that could be expected for the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is involved in various chemical syntheses and properties studies. Novel 4-arylsulfonylthiophene- and furan-2-sulfonamides, including compounds similar to the one , are prepared through a process involving chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride. This method allows for the generation of amine derivatives from the parent thiophenesulfonamides, highlighting the compound's utility in creating diverse chemical structures with potential biological activity. The instability of furansulfonyl chlorides to free radical bromination necessitates specific sequences to generate desired derivatives, underscoring the chemical complexity and versatility of these compounds (Hartman & Halczenko, 1990).

Photodynamic Therapy Application

In the field of photodynamic therapy (PDT) for cancer treatment, derivatives of benzenesulfonamide have shown remarkable potential. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has revealed excellent photophysical and photochemical properties. These derivatives, characterized by their high singlet oxygen quantum yield and good fluorescence properties, are essential for Type II photodynamic therapy mechanisms. Such features indicate the significant role of benzenesulfonamide derivatives in developing efficient photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

The synthesis and characterization of novel benzenesulfonamide derivatives have led to discoveries in antimicrobial and anticancer activities. For instance, the preparation of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates demonstrated significant antimicrobial activity against various bacterial and fungal strains. The results underscored the higher antimicrobial efficacy of these compounds compared to their parent molecules, indicating their potential as antimicrobial agents. Additionally, certain derivatives showed milder activity, suggesting the importance of structural variations in modulating biological activities (Vanparia et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S2/c1-23-16-5-4-13(11-14(16)18)26(21,22)19-12-15(17-3-2-8-24-17)20-6-9-25-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURUYPBCTGFTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)

![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)